molecular formula C12H8F3NO2 B12979491 2-Methyl-3-(trifluoroacetyl)indolizine-1-carbaldehyde

2-Methyl-3-(trifluoroacetyl)indolizine-1-carbaldehyde

Cat. No.: B12979491
M. Wt: 255.19 g/mol
InChI Key: FLODKRMDKAKSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoroacetyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylindole with trifluoroacetic anhydride can yield the desired trifluoroacetylated product. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indolizine derivatives.

Scientific Research Applications

2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific biological pathways.

    Industry: The compound’s unique chemical properties are utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The indolizine ring structure allows for versatile interactions with various biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylindole: A precursor in the synthesis of the target compound, known for its biological activity.

    3-(2,2,2-trifluoroacetyl)indole: Similar in structure but lacks the indolizine ring, affecting its chemical properties.

    Indolizine-1-carbaldehyde: Shares the indolizine core but differs in functional groups, leading to different reactivity and applications.

Uniqueness

2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde stands out due to the combination of the trifluoroacetyl group and the indolizine ring. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde

InChI

InChI=1S/C12H8F3NO2/c1-7-8(6-17)9-4-2-3-5-16(9)10(7)11(18)12(13,14)15/h2-6H,1H3

InChI Key

FLODKRMDKAKSBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.